molecular formula C18H17NO6 B14940994 N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B14940994
M. Wt: 343.3 g/mol
InChI Key: QSWGEAHIBBNTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes benzodioxole and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. For example, a Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as the base with 3-bromoindoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of benzodioxole and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide

InChI

InChI=1S/C18H17NO6/c1-21-15-7-12(8-16-17(15)23-5-4-22-16)18(20)19-9-11-2-3-13-14(6-11)25-10-24-13/h2-3,6-8H,4-5,9-10H2,1H3,(H,19,20)

InChI Key

QSWGEAHIBBNTMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.